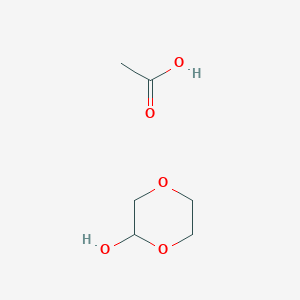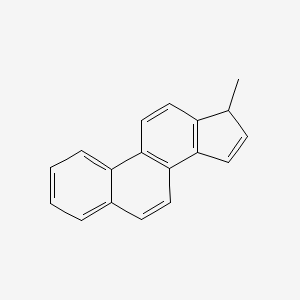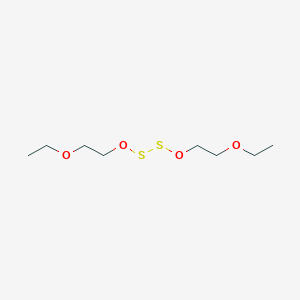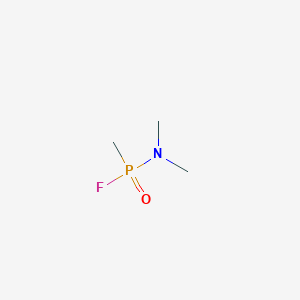
Phosphonamidic fluoride, trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonamidic fluoride, trimethyl- is an organophosphorus compound with the molecular formula C3H9FNOP. It consists of 9 hydrogen atoms, 3 carbon atoms, 1 nitrogen atom, 1 oxygen atom, 1 phosphorus atom, and 1 fluorine atom
準備方法
Phosphonamidic fluoride, trimethyl- can be synthesized through several methods. One common approach involves the Staudinger reaction, where unprotected azido-peptides react with silylated phosphinic acids and esters on a solid support. This method offers a straightforward, acid-free entry to different phosphonamidate peptide esters or acids under mild conditions, resulting in high purity and yield . Another method involves nucleophilic substitution at phosphorus (V), where phosphonochloridates react with side-chain protected amino acids or peptides under harsh conditions . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production.
化学反応の分析
Phosphonamidic fluoride, trimethyl- undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. In nucleophilic substitution reactions, it reacts with nucleophiles such as amines and alcohols to form corresponding phosphonamidate derivatives . Oxidation reactions can convert phosphonamidic fluoride, trimethyl- into its oxidized forms, while reduction reactions can yield reduced phosphonamidate compounds. Common reagents used in these reactions include silylated phosphinic acids, esters, and phosphonochloridates . Major products formed from these reactions are phosphonamidate peptides and other organophosphorus compounds.
科学的研究の応用
Phosphonamidic fluoride, trimethyl- has numerous scientific research applications. In chemistry, it is used in the synthesis of phosphonamidate peptides, which are valuable in asymmetric catalysis and bioorganic research . In biology and medicine, phosphonamidate peptides are promising protease inhibitors and are used to develop protocols for probing different proteases . These compounds are also targets for drug discovery, particularly for diseases like HIV . Additionally, phosphonamidic fluoride, trimethyl- is used in industrial applications, including the production of fluorinated compounds and materials.
作用機序
The mechanism of action of phosphonamidic fluoride, trimethyl- involves its interaction with molecular targets through nucleophilic substitution and other reactions. The compound’s phosphorus atom forms covalent bonds with nucleophiles, leading to the formation of phosphonamidate derivatives . These derivatives can mimic the transition state during peptide bond cleavage by proteases, thereby inhibiting protease activity . The pathways involved in these reactions include nucleophilic attack on the phosphorus atom and subsequent bond formation or cleavage.
類似化合物との比較
Phosphonamidic fluoride, trimethyl- is similar to other phosphonamidates and phosphoramidates, which also contain phosphorus-nitrogen bonds. it is unique due to its specific molecular structure and reactivity. Similar compounds include phosphonamidate peptides, phosphoramidates, and other organophosphorus compounds . These compounds share similar synthetic routes and applications but differ in their specific chemical properties and reactivity.
特性
CAS番号 |
661-60-9 |
|---|---|
分子式 |
C3H9FNOP |
分子量 |
125.08 g/mol |
IUPAC名 |
N-[fluoro(methyl)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C3H9FNOP/c1-5(2)7(3,4)6/h1-3H3 |
InChIキー |
CZUWBNJRFOZULJ-UHFFFAOYSA-N |
正規SMILES |
CN(C)P(=O)(C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-ethyl-4-[(N-ethylanilino)methylideneamino]benzoate](/img/structure/B14749375.png)
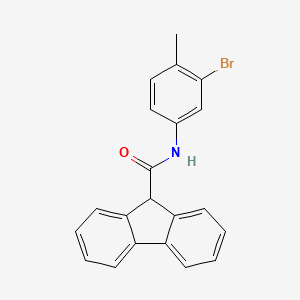
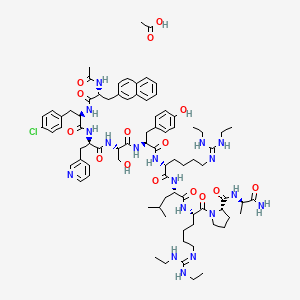
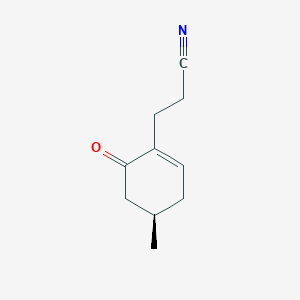
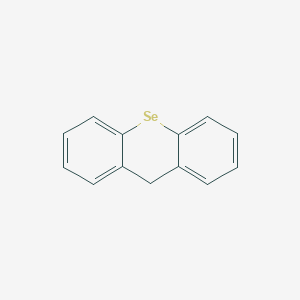
![Tri([1,1'-biphenyl]-4-yl)(sulfanylidene)-lambda~5~-phosphane](/img/structure/B14749401.png)
![1,1-Dimethylethyl N-[1-[6-[4-(methylsulfonyl)phenoxy]-4-pyrimidinyl]-4-piperidinyl]carbamate](/img/structure/B14749406.png)
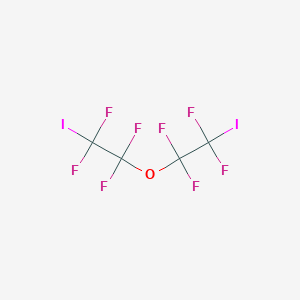
![2,2-Bis[(4-chlorophenoxy)methyl]propane-1,3-diol](/img/structure/B14749426.png)
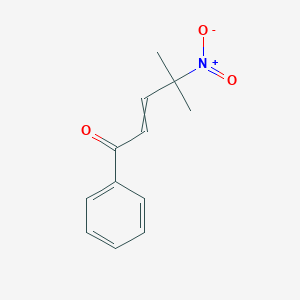
![3-{[4-(4-Acetyl-3-hydroxy-2-propyl-phenoxymethyl)-phenyl]-hydroxy-methyl}-benzoic acid](/img/structure/B14749433.png)
